
4-ピリジンアニリン
概要
説明
2-(Pyridin-4-yl)aniline: is an organic compound with the molecular formula C11H10N2. It consists of a pyridine ring attached to an aniline moiety at the 4-position.
科学的研究の応用
Chemistry: 2-(Pyridin-4-yl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocycles .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in coordination chemistry .
Industry: In the industrial sector, 2-(Pyridin-4-yl)aniline is used in the production of dyes, pigments, and other materials .
作用機序
Target of Action
2-(Pyridin-4-yl)aniline is primarily used as a directing group in promoting C–H amination mediated by cupric acetate . The β-C (sp2)–H bonds of benzamide derivatives are the primary targets of this compound .
Mode of Action
The compound interacts with its targets by promoting C–H amination, a process mediated by cupric acetate . This interaction results in the effective amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .
Biochemical Pathways
The compound’s role in promoting c–h amination suggests it may influence pathways involving the modification of benzamide derivatives .
Result of Action
The primary result of 2-(Pyridin-4-yl)aniline’s action is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives . This leads to the formation of a variety of amines, suggesting potential applications in the synthesis of complex organic compounds .
Action Environment
The compound’s use in promoting c–h amination mediated by cupric acetate suggests that factors such as temperature, ph, and the presence of other chemical agents could potentially influence its action .
生化学分析
Biochemical Properties
It’s structurally similar compound, 2-(pyridin-2-yl)aniline, has been used as a directing group for the C–H amination mediated by cupric acetate . This suggests that 2-(Pyridin-4-yl)aniline might interact with enzymes and proteins involved in C-H amination reactions.
Molecular Mechanism
Based on its structural similarity to 2-(pyridin-2-yl)aniline, it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)aniline typically involves the coupling of pyridine derivatives with aniline. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids . Another method involves the direct amination of pyridine derivatives using amines under catalytic conditions .
Industrial Production Methods: Industrial production of 2-(Pyridin-4-yl)aniline may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product .
化学反応の分析
Types of Reactions: 2-(Pyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens or halogenating agents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives.
類似化合物との比較
2-(Pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at the 2-position.
4-(Pyridin-4-yl)aniline: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness: 2-(Pyridin-4-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRIUFNOBKDEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543422 | |
| Record name | 2-(Pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-18-1 | |
| Record name | 2-(4-Pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106047-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
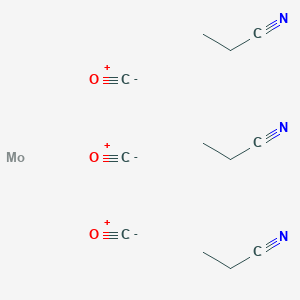

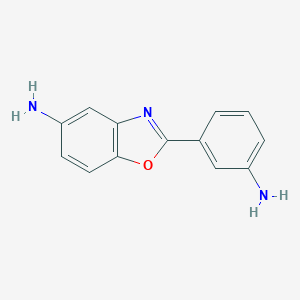
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)

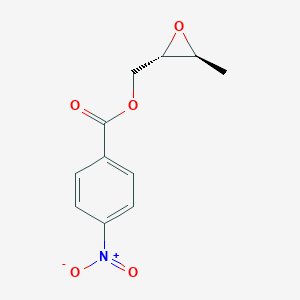
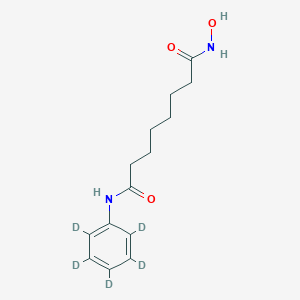
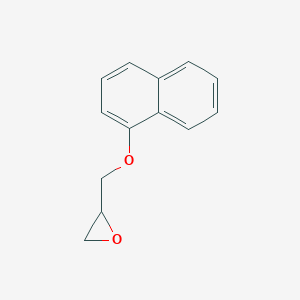
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
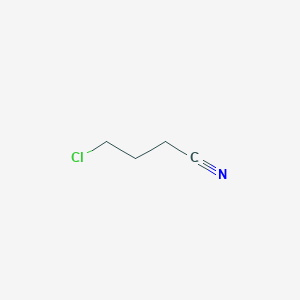
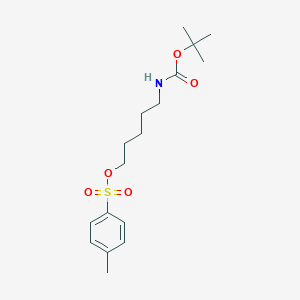
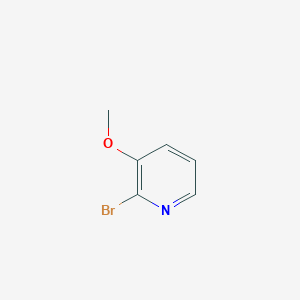
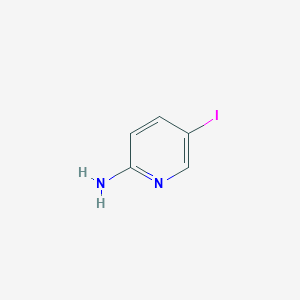
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
